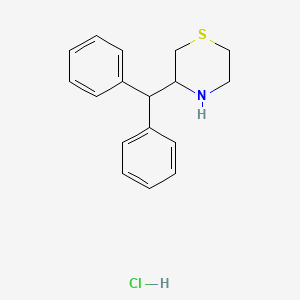
3-(Diphenylmethyl)thiomorpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylmethyl)thiomorpholine hydrochloride is a chemical compound widely used in scientific research. It is a morpholine derivative with the molecular formula C17H20ClNS and a molecular weight of 305.8654. This compound is known for its unique structure, which includes a thiomorpholine ring substituted with a diphenylmethyl group.
Métodos De Preparación
The synthesis of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with benzyl chloride under specific conditions to introduce the diphenylmethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(Diphenylmethyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the aromatic rings or the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Aplicaciones Científicas De Investigación
3-(Diphenylmethyl)thiomorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery. Its interactions with biological targets are studied to develop new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by the diphenylmethyl group, which can interact with hydrophobic pockets in the target molecules. The thiomorpholine ring may also play a role in stabilizing these interactions.
Comparación Con Compuestos Similares
3-(Diphenylmethyl)thiomorpholine hydrochloride can be compared with other morpholine derivatives and thiomorpholine compounds:
Morpholine: A simpler structure without the diphenylmethyl group. It is less hydrophobic and has different reactivity.
Thiomorpholine: Lacks the diphenylmethyl group, making it less bulky and potentially less selective in its interactions.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups but different core structures. These may have different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and the diphenylmethyl group, which imparts specific reactivity and binding properties.
Propiedades
Fórmula molecular |
C17H20ClNS |
|---|---|
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
3-benzhydrylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16;/h1-10,16-18H,11-13H2;1H |
Clave InChI |
ZWJRAIWGNISNHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


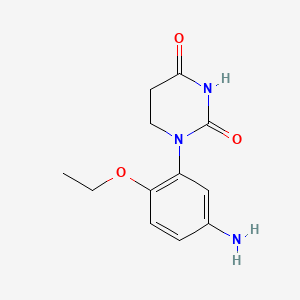
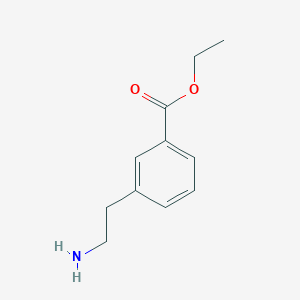
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
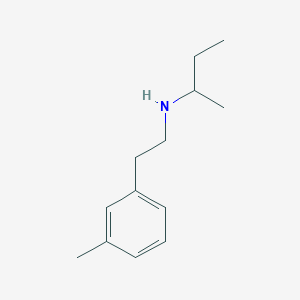
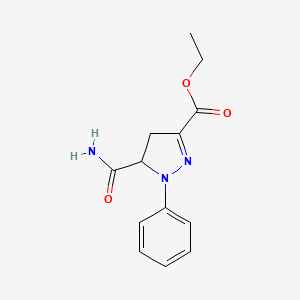
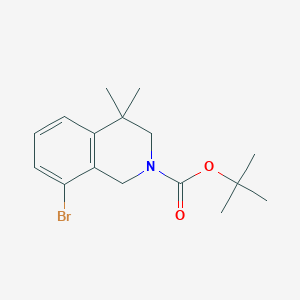
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
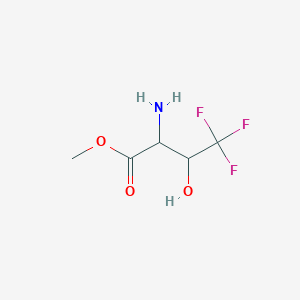


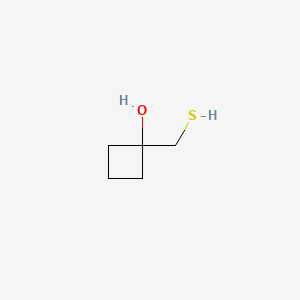
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


